2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole
Description
This compound features a benzothiazole core substituted at position 4 with a methyl group and at position 7 with chlorine. A piperazine ring is attached via a 1,3-benzothiazole-2-carbonyl linker at position 2 of the benzothiazole.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS2/c1-12-6-7-13(21)17-16(12)23-20(28-17)25-10-8-24(9-11-25)19(26)18-22-14-4-2-3-5-15(14)27-18/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZGTVCFYDDQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole typically involves multi-step procedures. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The piperazine moiety is then introduced through nucleophilic substitution reactions . Reaction conditions often involve the use of solvents like toluene and methanol, and purification is achieved through crystallization .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often employ green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing the piperazine moiety.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Core Modifications: Benzothiazole vs. Heterocyclic Variants
- Compound A: (±)-7-Chloro-9-(4-methylpiperazin-1-yl)-9,10-dihydro-pyrrolo[2,1-b][1,3]benzothiazepine Core: Pyrrolo-benzothiazepine fused system (vs. benzothiazole). Substituents: 7-chloro and 4-methylpiperazine (similar to the target compound).
Compound B : 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(naphthalen-1-yl)pyrimidine-2,4-diamine
- Core : Pyrimidine (vs. benzothiazole).
- Substituents : Chlorine, piperidine, and naphthyl groups.
- Implications : Pyrimidine derivatives often exhibit kinase inhibition; the naphthyl group may improve lipophilicity.
| Parameter | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Benzothiazole | Benzothiazepine | Pyrimidine |
| Chlorine Position | 7 | 7 | 5 (pyrimidine) |
| Piperazine/Piperidine | Benzothiazole-2-carbonyl link | 4-Methylpiperazine | Piperidin-4-yl |
| Molecular Weight | Not specified | Not specified | 784 (estimated from name) |
Substituent Variations in Benzothiazole Derivatives
Compound C : 4-Methoxy-7-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897486-92-9)
- Substituents : 4-methoxy, 7-methyl, thiophene-2-carbonyl linker.
- Key Difference : Methoxy group (electron-donating) vs. methyl in the target compound; thiophene linker may reduce steric bulk compared to benzothiazole.
- Key Difference: Lack of a carbonyl linker simplifies the structure but may reduce conformational flexibility.
| Parameter | Target Compound | Compound C | Compound D |
|---|---|---|---|
| 4-Position | Methyl | Methoxy | Methoxy |
| 7-Position | Chloro | Methyl | Chloro |
| Piperazine Linker | Benzothiazole-2-carbonyl | Thiophene-2-carbonyl | Direct attachment |
| Molecular Formula | Not specified | C₁₆H₁₆N₃O₂S₂ (estimated) | C₁₂H₁₄ClN₃OS |
| Molecular Weight | Not specified | ~366.5 g/mol | 283.78 g/mol |
Implications of Structural Differences
Electron Effects: Methoxy groups (Compound C/D) may enhance solubility but reduce metabolic stability compared to methyl (target compound) .
Linker Flexibility :
- The benzothiazole-2-carbonyl linker in the target compound provides conformational restraint, which could optimize binding to rigid active sites. In contrast, thiophene (Compound C) or direct piperazine (Compound D) linkers offer different spatial arrangements .
Steric and Lipophilic Profiles :
- The bulkier benzothiazole linker (target) may increase steric hindrance but enhance aromatic stacking interactions compared to thiophene (Compound C) .
Research Tools and Methodological Considerations
- Crystallography : Programs like SHELX and OLEX2 are critical for resolving such complex structures, particularly for analyzing piperazine linker conformations and intermolecular interactions.
- Structure-Activity Relationship (SAR) : While direct activity data are unavailable, the evidence suggests that substituent variations significantly impact physicochemical properties and putative bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
